Hydrogen Bond Donor Count: Zero HBD Confers Differentiation from N–H-Bearing Indole Butenone Analogs
4-(1,2-Dimethyl-1H-indol-3-yl)but-3-en-2-one (CAS 61936-75-2) possesses a calculated hydrogen bond donor (HBD) count of 0, whereas the N-unsubstituted analog 4-(1H-indol-3-yl)but-3-en-2-one (CAS 57598-80-8) has an HBD count of 1 due to the indole N–H . An HBD count of zero is associated with improved passive membrane permeability according to Lipinski's Rule of Five, where an HBD count ≤5 is favorable but lower counts generally correlate with enhanced oral absorption potential [1]. The N-monomethyl analog (CAS 119216-22-7) also has HBD = 0, but differs in molecular weight (199.25 vs. 213.28 g/mol) and rotatable bond count (2 vs. 2, equivalent) .
| Evidence Dimension | Hydrogen bond donor count (computed) |
|---|---|
| Target Compound Data | 0 (CAS 61936-75-2) |
| Comparator Or Baseline | CAS 57598-80-8 (4-(1H-indol-3-yl)but-3-en-2-one): HBD = 1; CAS 119216-22-7 (N-monomethyl): HBD = 0 |
| Quantified Difference | Target vs. CAS 57598-80-8: ΔHBD = −1; Target vs. CAS 119216-22-7: ΔHBD = 0 |
| Conditions | Computed physicochemical properties (ChemSrc database; PubChem-derived) |
Why This Matters
For applications requiring passive membrane penetration (e.g., cell-based assays, CNS-targeted programs), a zero HBD count distinguishes the target compound from the unsubstituted analog and aligns it with drug-like property space.
- [1] Lipinski, C.A.; Lombardo, F.; Dominy, B.W.; Feeney, P.J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 1997, 23, 3–25. View Source
